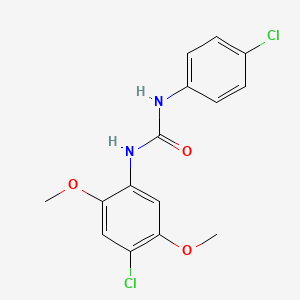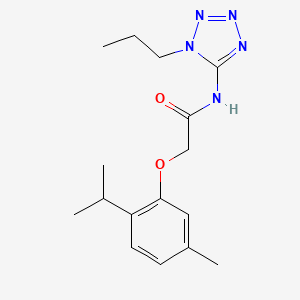![molecular formula C15H19ClN4O2 B5864964 N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5864964.png)
N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea, also known as TBOA, is a chemical compound that has gained attention in scientific research due to its unique properties. TBOA is a potent and selective inhibitor of the excitatory amino acid transporter 1 (EAAT1), which is responsible for regulating the concentration of glutamate in the brain. In
Wirkmechanismus
N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea selectively inhibits EAAT1 by binding to the substrate binding site of the transporter. This binding prevents the uptake of glutamate by EAAT1, leading to an increase in extracellular glutamate concentration. The increase in glutamate concentration can cause excitotoxicity and neuronal damage. This compound has a higher affinity for EAAT1 than other glutamate transporters, making it a potent and selective inhibitor of EAAT1.
Biochemical and physiological effects:
The inhibition of EAAT1 by this compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase the extracellular glutamate concentration, leading to excitotoxicity and neuronal damage. In vivo studies have shown that this compound can induce seizures and exacerbate brain damage in animal models of neurological disorders. This compound has also been shown to alter the expression of various genes and proteins involved in glutamate signaling and neuronal function.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea has several advantages for lab experiments. It is a potent and selective inhibitor of EAAT1, allowing for the specific manipulation of glutamate concentrations in the brain. This compound has been extensively studied in vitro and in vivo, providing a wealth of information on its mechanism of action and effects on neuronal function. However, this compound also has limitations for lab experiments. It is a toxic compound that can induce seizures and exacerbate brain damage in animal models of neurological disorders. This compound also has a short half-life in vivo, requiring frequent administration to maintain its effects.
Zukünftige Richtungen
There are several future directions for the study of N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea. One area of research is the development of more selective and less toxic inhibitors of EAAT1. Another area of research is the investigation of the role of EAAT1 in neurological disorders such as epilepsy, stroke, and traumatic brain injury. This compound has also been studied in the context of drug addiction and withdrawal, with promising results. Further research is needed to fully understand the potential therapeutic applications of this compound in neurological disorders.
Synthesemethoden
The synthesis of N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea involves several steps, including the reaction of tert-butylamine with 4-chlorobenzoyl chloride to form tert-butyl 4-chlorobenzoate. This intermediate is then reacted with 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde to form the desired product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea has been extensively studied in scientific research due to its ability to selectively inhibit EAAT1. EAAT1 is primarily expressed in astrocytes, which are non-neuronal cells in the brain that play a crucial role in maintaining the homeostasis of the extracellular environment. The inhibition of EAAT1 by this compound leads to an increase in extracellular glutamate concentration, which can cause excitotoxicity and neuronal damage. This compound has been used in various in vitro and in vivo studies to investigate the role of EAAT1 in neurological disorders such as epilepsy, stroke, and traumatic brain injury.
Eigenschaften
IUPAC Name |
3-tert-butyl-1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O2/c1-15(2,3)18-14(21)20(4)9-12-17-13(19-22-12)10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWINFTLPCBBXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N(C)CC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B5864892.png)

![5-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5864911.png)


![1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5864944.png)
![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5864952.png)
![3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5864955.png)

![methyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5864973.png)


